LogP Differentiation: 0.83 Log Unit Increase in Lipophilicity Versus Unsubstituted 2-Pyrimidineacetic Acid Parent
The target compound 2-(4-methoxy-6-methylpyrimidin-2-yl)acetic acid exhibits a predicted LogP of 0.42, compared to −0.41 for the unsubstituted parent compound 2-pyrimidineacetic acid (CAS 66621-73-6), representing an increase of 0.83 log units . This difference reflects the contribution of the 4-methoxy and 6-methyl substituents, which add approximately +0.42 log units each relative to the unsubstituted pyrimidine ring . The corresponding 4,6-dimethoxy analog 2-(4,6-dimethoxypyrimidin-2-yl)acetic acid (CAS 66621-86-1, C8H10N2O4, MW 198.18) would be expected to exhibit a LogP intermediate between the parent and the target, owing to the polar contribution of the second methoxy oxygen partially offsetting the methylene carbon gain .
| Evidence Dimension | Octanol–water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 0.42 (2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid, CAS 1547037-39-7) |
| Comparator Or Baseline | LogP = −0.41 (2-Pyrimidineacetic acid, CAS 66621-73-6, unsubstituted parent) |
| Quantified Difference | ΔLogP = +0.83 (~6.8-fold increase in partition coefficient) |
| Conditions | Predicted LogP values from commercial vendor databases; experimental determination not reported in primary literature |
Why This Matters
A 0.83 log unit increase in lipophilicity can substantially improve membrane permeability and oral bioavailability potential, directly impacting the selection of this scaffold over the unsubstituted parent for cell-permeable probe or lead compound design.
